1-Butyl-4-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethenylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-ethenylbenzene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 1-butyl-4-ethyltoluene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as platinum or palladium.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Butylbenzene carboxylic acid, butylbenzene aldehyde.
Reduction: 1-Butyl-4-ethylbenzene.
Substitution: 1-Butyl-4-bromobenzene, 1-butyl-4-nitrobenzene.
Scientific Research Applications
1-Butyl-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-4-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that further react to produce the final products.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Butyl-4-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
1-Butyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethenyl group.
Uniqueness
1-Butyl-4-ethenylbenzene is unique due to the presence of both a butyl group and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16 |
---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-butyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3 |
InChI Key |
QOVCUELHTLHMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=C |
Related CAS |
30815-20-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.